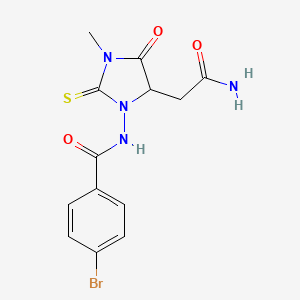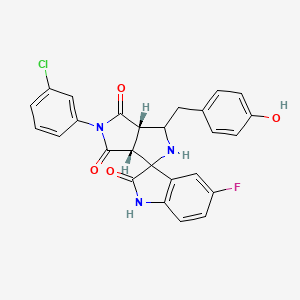![molecular formula C17H19F3N4O3 B12617088 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[45]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective C-C coupling and spiro scaffold formation .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It is often used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound’s potential therapeutic properties are of great interest in medicinal chemistry. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties can enhance the performance and efficiency of various applications.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- tert-Butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate
Uniqueness
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- stands out due to its specific functional groups and stereochemistry. The presence of the trifluorobenzoyl group and the (5R) configuration contribute to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C17H19F3N4O3 |
|---|---|
Molekulargewicht |
384.35 g/mol |
IUPAC-Name |
2-[(5R)-1-(3-amino-2,5,6-trifluorobenzoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetamide |
InChI |
InChI=1S/C17H19F3N4O3/c18-9-7-10(21)14(20)12(13(9)19)15(26)24-6-2-4-17(24)3-1-5-23(16(17)27)8-11(22)25/h7H,1-6,8,21H2,(H2,22,25)/t17-/m0/s1 |
InChI-Schlüssel |
KFGPVOFHSJYIFZ-KRWDZBQOSA-N |
Isomerische SMILES |
C1C[C@]2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N |
Kanonische SMILES |
C1CC2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
![N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12617019.png)
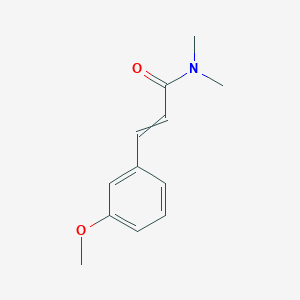
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)
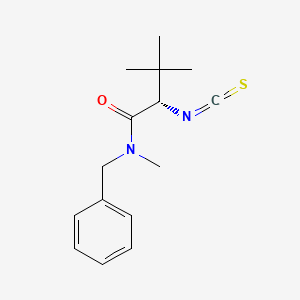
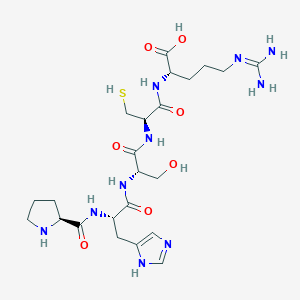
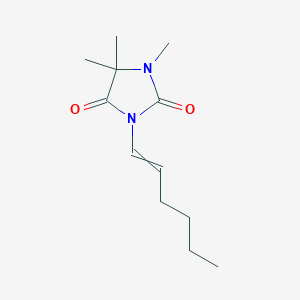

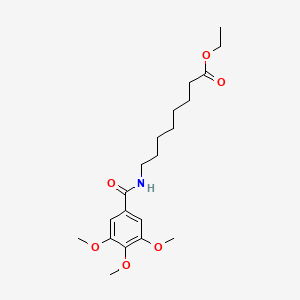

![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
